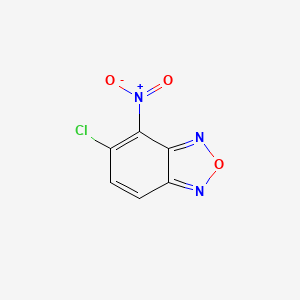

5-Chloro-4-nitro-2,1,3-benzoxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Chloro-4-nitro-2,1,3-benzoxadiazole is a chemical compound with the CAS Number: 5714-17-0. It has a molecular weight of 199.55 . It is a solid substance that is stored at ambient temperature .

Molecular Structure Analysis

The IUPAC name for this compound is 5-chloro-4-nitro-2,1,3-benzoxadiazole . The InChI code is 1S/C6H2ClN3O3/c7-3-1-2-4-5(9-13-8-4)6(3)10(11)12/h1-2H . The molecular structure of this compound involves a benzoxadiazole ring substituted with a chlorine atom and a nitro group .

Physical And Chemical Properties Analysis

5-Chloro-4-nitro-2,1,3-benzoxadiazole is a solid substance stored at ambient temperature . It has a molecular weight of 199.55 . The compound has a topological polar surface area of 99.8 Ų .

Scientific Research Applications

Optoelectronic Materials

NBD-Cl: has been studied for its potential in optoelectronic applications . It exhibits an absorption maximum at around 347 nm , which is typical for electronic transitions of the π-π* type, and an optical band gap of 2.74 eV . The strong photoluminescence (PL) emission located in the red region makes it suitable for use in organic light-emitting diodes (OLEDs), field-effect transistors, sensors, memory devices, and photovoltaic cells .

Fluorogenic Reagent for Bioanalysis

Due to its strong electron affinity and good coplanarity, NBD-Cl serves as a fluorogenic reagent for the analysis of amino acids, protein labeling, and enzyme structure determination. Its ability to create a significant difference between absorption and photoluminescence maxima is highly valued, as it reduces the overlap between absorbed and emitted light bands, providing higher signal-to-noise ratios .

Environmental Sensing

NBD-Cl: has been used to create a hybrid with carbon dots, which can selectively detect p-phenylenediamine (PPD). This hybrid, CDs@NBD, shows a color change with varying PPD concentrations, facilitating visual detection. This application demonstrates its potential in environmental and biological sample analysis .

Electron Acceptor in Organic Semiconductors

NBD-Cl: is a promising electron acceptor unit for the synthesis of modern organic semiconductors. Its strong electron affinity and structural properties make it an alternative to fullerene materials, which have limitations such as weak visible light absorption and high synthetic cost .

Analytical Chemistry

NBD-Cl: derivatives have been extensively used for derivatization in high-performance liquid chromatography (HPLC) for the detection of biogenic amines such as amino acids, peptides, and proteins in various biological matrices .

Antitumor Activity

Compounds containing NBD-Cl have been synthesized and evaluated for antitumor activity. For instance, derivatives have been tested against the HeLa cancer cell line, indicating the potential of NBD-Cl in developing new anticancer agents .

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-chloro-4-nitro-2,1,3-benzoxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClN3O3/c7-3-1-2-4-5(9-13-8-4)6(3)10(11)12/h1-2H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJXNKZYCHQVCND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NON=C2C(=C1Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5714-17-0 |

Source

|

| Record name | 5-chloro-4-nitro-2,1,3-benzoxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,5-dimethylisoxazol-4-yl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone](/img/structure/B2889205.png)

![2-chloro-N-{5-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-oxadiazol-2-yl}benzamide](/img/structure/B2889213.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isopropoxybenzamide](/img/structure/B2889214.png)

![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-hydroxybutan-2-yl)oxalamide](/img/structure/B2889216.png)

![3-chloro-2-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide](/img/structure/B2889217.png)

![N-(3-fluorophenyl)-2-((4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2889218.png)

![2-[[5-(5-chloro-2-thiophenyl)-1,3,4-oxadiazol-2-yl]thio]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone](/img/structure/B2889225.png)